

An In-depth Technical Guide to D-Homophenylalanine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: **D-Homophenylalanine**

Cat. No.: **B556025**

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Introduction

D-Homophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, **D-Homophenylalanine** possesses a unique structural modification—an additional methylene group in its side chain—which imparts distinct chemical and biological properties. This extension of the carbon backbone allows for the introduction of specific steric and electronic characteristics into peptides and other biomolecules, making it a valuable building block in the design of novel therapeutics.^{[1][2]} Its incorporation into peptide-based drugs has been explored to enhance stability, modulate receptor affinity, and improve overall therapeutic efficacy.^{[3][4]} This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of **D-Homophenylalanine**, as well as its current applications in pharmaceutical research.

Chemical Structure and Properties

D-Homophenylalanine, systematically named (2R)-2-amino-4-phenylbutanoic acid, is the D-enantiomer of homophenylalanine. Its structure consists of a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a phenylethyl side chain.

Figure 1: 2D structure of **D-Homophenylalanine**.

Physicochemical Properties

A summary of the key physicochemical properties of **D-Homophenylalanine** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference(s)
IUPAC Name	(2R)-2-amino-4-phenylbutanoic acid	[5]
CAS Number	82795-51-5	[5]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[5]
Molecular Weight	179.22 g/mol	[5]
Appearance	White to off-white powder/crystalline solid	[4]
Melting Point	>300 °C (decomposes)	
Optical Rotation	[α] ²⁰ /D between -43° and -47° (c=1 in 3M HCl)	[5]
Solubility	Sparingly soluble in aqueous acid and slightly soluble in aqueous base.	
pK _{a1} (Carboxyl)	~2.32 (Predicted)	
pK _{a2} (Ammonium)	~9.2 (Predicted)	

Synthesis and Purification

The synthesis of enantiomerically pure **D-Homophenylalanine** can be achieved through various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic synthesis.

Asymmetric Synthesis

One common strategy for the asymmetric synthesis of **D-Homophenylalanine** is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source. By using a chiral amine or a chiral catalyst, the reaction can be directed to produce the desired D-enantiomer with high stereoselectivity.^{[6][7][8]} Another approach involves the alkylation of a chiral glycine enolate equivalent or the asymmetric hydrogenation of a suitable precursor.

Chiral Resolution

Racemic DL-homophenylalanine can be synthesized and subsequently resolved into its constituent enantiomers. This can be accomplished through several techniques:

- **Diastereomeric Salt Formation:** The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
- **Enzymatic Resolution:** Enzymes that selectively act on one enantiomer can be used. For instance, an acylase can be used to selectively deacetylate the L-enantiomer from an N-acetylated racemic mixture, allowing for the separation of the unreacted N-acetyl-**D-homophenylalanine**.^[6]

Purification

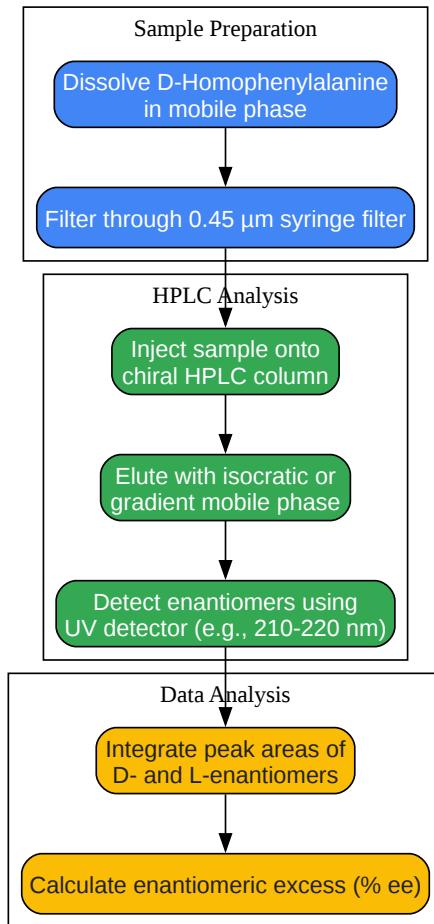
Purification of **D-Homophenylalanine** is typically achieved through recrystallization or ion-exchange chromatography.

- **Recrystallization:** This technique relies on the differential solubility of the amino acid and impurities in a given solvent system at varying temperatures. A general protocol involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form pure crystals.^[9]
- **Ion-Exchange Chromatography:** This method separates molecules based on their net charge. A cation-exchange resin can be used to bind the positively charged **D-Homophenylalanine**, which can then be eluted with a buffer of appropriate pH or ionic strength.^{[10][11][12][13][14]}

Experimental Protocols

General Protocol for Chiral HPLC Analysis

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for determining the enantiomeric purity of **D-Homophenylalanine**.



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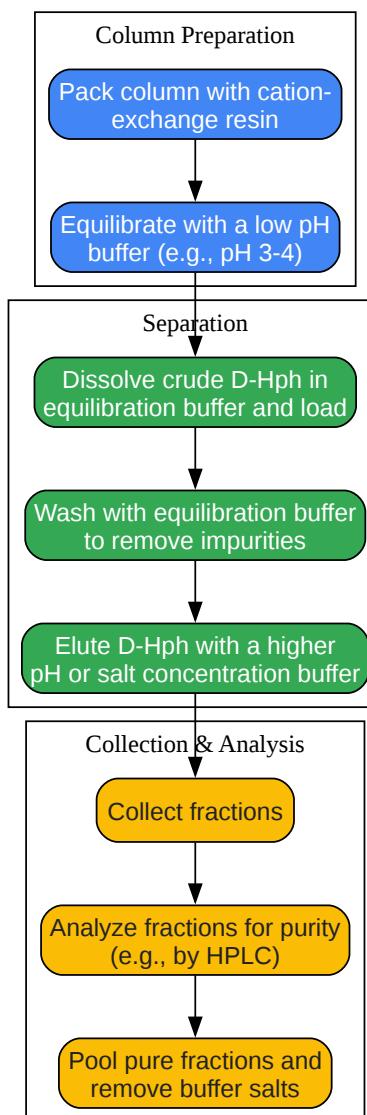
Figure 2: General workflow for chiral HPLC analysis.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the **D-Homophenylalanine** sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μm syringe filter before injection.[15]
- Chromatographic Conditions:

- Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is typically used.[16][17]
- Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid (e.g., formic or acetic acid). The exact composition should be optimized for the specific column and analyte.[16][18]
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.
- Data Analysis: The retention times for the D- and L-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

General Protocol for Purification by Ion-Exchange Chromatography



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Figure 3: General workflow for ion-exchange chromatography.

Methodology:

- **Resin Preparation:** A strongly acidic cation-exchange resin is packed into a column and equilibrated with a starting buffer of low pH, which ensures that the amino group of **D-Homophenylalanine** is protonated.[12]
- **Sample Loading:** The crude **D-Homophenylalanine** is dissolved in the starting buffer and loaded onto the column. The positively charged amino acid binds to the negatively charged resin.

- Washing: The column is washed with the starting buffer to remove any unbound impurities.
- Elution: The bound **D-Homophenylalanine** is eluted by increasing the pH or the salt concentration of the buffer. This change in buffer composition neutralizes the charge on the amino acid or competes for binding sites on the resin, respectively, causing the amino acid to be released.[13]
- Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of **D-Homophenylalanine**, for example, by HPLC. Pure fractions are pooled, and the buffer salts are removed, often by lyophilization or another desalination method.

Biological Activity and Applications

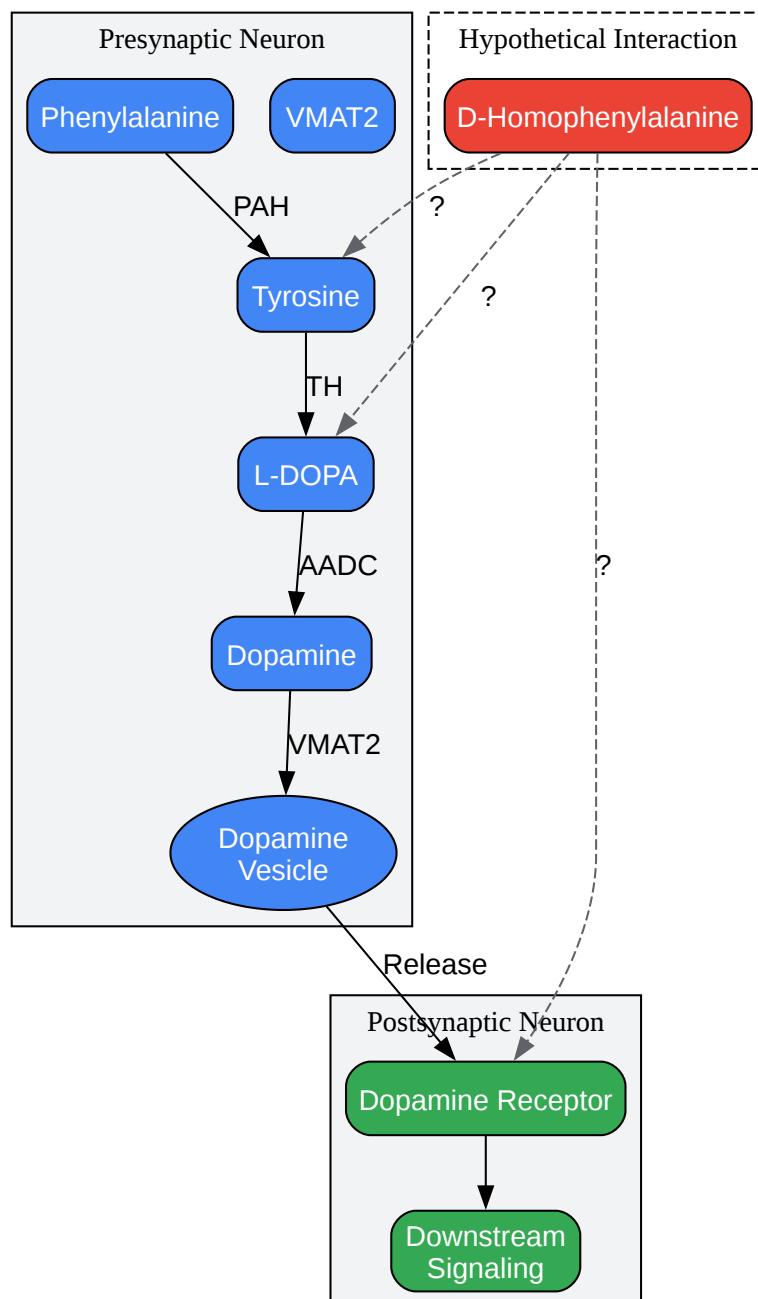
While extensive research has focused on L-homophenylalanine as a key component of angiotensin-converting enzyme (ACE) inhibitors, the specific biological roles of **D-Homophenylalanine** are less well-defined.[1][19][20] However, the incorporation of D-amino acids, including D-phenylalanine and its analogs, into peptides is a well-established strategy to enhance their therapeutic potential.[3]

Peptides containing **D-Homophenylalanine** may exhibit:

- Increased Proteolytic Stability: The presence of a D-amino acid can render peptides more resistant to degradation by proteases, which are typically stereospecific for L-amino acids. This can lead to a longer *in vivo* half-life.[3]
- Modulated Receptor Binding: The altered stereochemistry and conformational constraints imposed by **D-Homophenylalanine** can influence the binding affinity and selectivity of a peptide for its target receptor.[2]
- Potential CNS Activity: Due to its structural similarity to phenylalanine, a precursor to neurotransmitters, **D-Homophenylalanine** and peptides containing it are being investigated for their potential to influence neurological pathways.[4] However, specific signaling pathways directly modulated by **D-Homophenylalanine** have not yet been fully elucidated.

Putative Role in Neurotransmission

Given that L-phenylalanine is a precursor to dopamine and other catecholamines, it is hypothesized that **D-Homophenylalanine** could potentially interact with components of these neurotransmitter systems. High concentrations of phenylalanine are known to compete with other large neutral amino acids for transport across the blood-brain barrier and can affect the synthesis of serotonin and dopamine.^[21] While direct evidence for **D-Homophenylalanine**'s involvement is limited, its structural similarity suggests it could act as a competitive inhibitor or a modulator of enzymes and transporters within these pathways.



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Figure 4: Hypothetical interaction of **D-Homophenylalanine** with the dopamine synthesis pathway.

Conclusion

D-Homophenylalanine is a valuable and versatile non-proteinogenic amino acid with significant potential in pharmaceutical and biotechnological applications. Its unique structure allows for the fine-tuning of peptide properties, leading to enhanced stability and potentially novel biological activities. While its direct role in specific signaling pathways requires further investigation, its utility as a building block in drug design is well-established. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively work with this compound and explore its full therapeutic potential. As research continues, a deeper understanding of the specific pharmacological effects of **D-Homophenylalanine** is anticipated, which will likely broaden its applications in drug discovery and development.

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